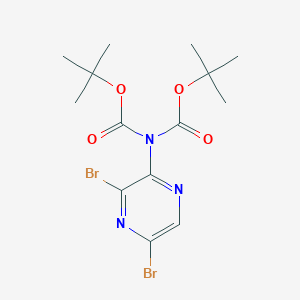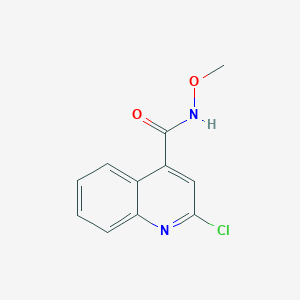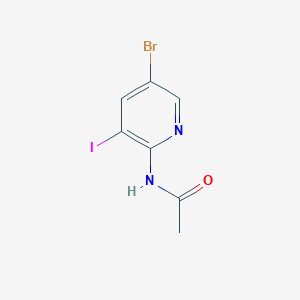![molecular formula C13H13N3O2 B2816821 N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide CAS No. 2248961-48-8](/img/structure/B2816821.png)
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide”, has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide” has a molecular weight of 197.23 . It has a melting point of 114.5-117.0 °C, a boiling point of 100 °C (lit.), and a density of 1.11 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.456 (lit.) .Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-12(17)15-11-6-4-3-5-10(11)9-16-8-7-14-13(16)18/h1,3-6H,7-9H2,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWFQOAWOVAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1CN2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-Oxoimidazolidin-1-yl)methyl]phenyl]prop-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)

![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]propanamide](/img/structure/B2816746.png)

![5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2816750.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
